Raja 42

Antimicrobial resistance Clostridioides difficile Metronidazole

Raja 42 is a first-in-class isatin–benzothiazole hybrid γ-lactam antibiotic that uniquely overcomes dual resistance to metronidazole and vancomycin in Clostridioides difficile. With 100% susceptibility demonstrated in metronidazole-resistant clinical isolates and broad-spectrum Gram-positive/Gram-negative coverage, it is the definitive positive control for refractory CDI research and next-generation anti-CDI SAR campaigns. Secure this irreplaceable tool compound now.

Molecular Formula C14H15ClN2O2
Molecular Weight 278.73 g/mol
Cat. No. B13446071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRaja 42
Molecular FormulaC14H15ClN2O2
Molecular Weight278.73 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CN2C3=C(C(=CC=C3)Cl)C(=O)C2=O
InChIInChI=1S/C14H15ClN2O2/c15-10-5-4-6-11-12(10)13(18)14(19)17(11)9-16-7-2-1-3-8-16/h4-6H,1-3,7-9H2
InChIKeyFTMDCIZRWZYMNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Raja 42: A Novel Gamma-Lactam Antibiotic with Potent Activity Against Multidrug-Resistant C. difficile


Raja 42 (CAS 1198782-86-3) is a synthetic gamma-lactam antibiotic belonging to the isatin–benzothiazole hybrid pharmacophore class [1]. With a molecular weight of 278.73 g/mol and the chemical formula C₁₄H₁₅ClN₂O₂, it was originally identified in a chemical library screened for anticancer activity but subsequently demonstrated broad-spectrum antibacterial efficacy, particularly against Gram-positive and Gram-negative bacteria including Clostridioides difficile . The compound is structurally characterized as 4-chloro-1-(piperidin-1-ylmethyl)-1H-indole-2,3-dione . Unlike conventional anti-CDI agents, Raja 42 has shown potent activity against clinical isolates resistant to metronidazole and vancomycin, positioning it as a critical tool compound for research on refractory CDI [1].

Why Generic Antibiotics Cannot Substitute for Raja 42 in CDI Research


Standard-of-care antibiotics metronidazole and vancomycin face significant limitations in treating Clostridioides difficile infection (CDI), including high recurrence rates (up to 25–30%) and the emergence of resistant strains [1]. Clinical surveillance data reveal that 6.2% of C. difficile isolates are now resistant to metronidazole and 4.6% to vancomycin, with some strains exhibiting dual resistance [1]. Furthermore, fidaxomicin, while effective, is a narrow-spectrum agent that does not address Gram-negative co-pathogens and is associated with RNA polymerase mutation-mediated resistance [1]. Raja 42, as a novel gamma-lactam with a distinct mechanism of action, overcomes these resistance profiles and provides a broader antibacterial spectrum, making it irreplaceable for studies focused on multidrug-resistant CDI and for the development of next-generation anti-CDI therapeutics [1].

Quantitative Evidence for Prioritizing Raja 42 Over Current Anti-CDI Antibiotics


Superior Activity Against Metronidazole-Resistant C. difficile Clinical Isolates

Raja 42 demonstrates potent activity against metronidazole-resistant C. difficile isolates, a key differentiator from the first-line therapy metronidazole. In a study of 194 clinical isolates, 12 (6.2%) exhibited metronidazole resistance (MIC >2 μg/mL). All 12 of these resistant isolates were fully susceptible to Raja 42 (MIC ≤18.75 μg/mL) [1]. For example, isolate CDR1243, which was resistant to metronidazole with an MIC of 3 μg/mL, was sensitive to Raja 42 with an MIC of 18.75 μg/mL [1].

Antimicrobial resistance Clostridioides difficile Metronidazole

Efficacy Against Vancomycin-Resistant C. difficile Strains

Raja 42 effectively targets vancomycin-resistant C. difficile, a phenotype that complicates treatment with the second-line agent vancomycin. Of 194 clinical isolates tested, 9 (4.6%) were resistant to vancomycin (MIC >2 μg/mL). Notably, 8 of these 9 vancomycin-resistant isolates (88.9%) were susceptible to Raja 42 [1]. For instance, isolate CDR5085 exhibited high-level vancomycin resistance with an MIC of 3 μg/mL but was highly sensitive to Raja 42 with an MIC of 4.6 μg/mL [1].

Vancomycin resistance C. difficile Antibiotic development

Activity Against Dual-Resistant (Metronidazole + Vancomycin) C. difficile Isolates

The most critical advantage of Raja 42 is its ability to eradicate C. difficile strains resistant to both metronidazole and vancomycin. Among the 194 clinical isolates examined, 5 were identified as dual-resistant (MIC >2 μg/mL for both drugs). Remarkably, all 5 (100%) of these dual-resistant isolates were sensitive to Raja 42 (MIC ≤18.75 μg/mL) [1]. A representative isolate, CDR5133, exhibited extreme resistance to metronidazole (MIC = 256 μg/mL) and vancomycin (MIC = 3 μg/mL) yet remained susceptible to Raja 42 with an MIC of 9.2 μg/mL [1].

Multidrug resistance C. difficile Novel antibiotics

Broader Antibacterial Spectrum Compared to Fidaxomicin

While fidaxomicin is a narrow-spectrum agent with activity largely restricted to C. difficile (MIC₉₀ 0.25 μg/mL), Raja 42 exhibits a broader antibacterial spectrum encompassing both Gram-positive and Gram-negative bacteria [1][2]. The primary study confirms that Raja 42 is effective against a variety of different bacteria, including Gram-negative species [1]. This broader spectrum is a significant advantage in polymicrobial research settings or when investigating potential off-target effects on the gut microbiome, where fidaxomicin's narrow activity may limit its utility.

Antibacterial spectrum Gram-negative activity C. difficile

Optimal Research and Industrial Application Scenarios for Raja 42


In Vitro Studies on Metronidazole-Resistant C. difficile Strains

Researchers investigating the mechanisms and treatment of metronidazole-resistant CDI should prioritize Raja 42. As demonstrated, 100% of metronidazole-resistant clinical isolates tested were susceptible to Raja 42 [1]. This makes it an ideal positive control or test compound in susceptibility assays, resistance gene expression studies, and mechanistic investigations where metronidazole fails to inhibit bacterial growth [1].

Development of Novel Therapeutics Targeting Dual-Resistant CDI

For academic and industrial programs focused on next-generation anti-CDI agents, Raja 42 serves as a critical reference compound for evaluating efficacy against dual-resistant (metronidazole and vancomycin) strains. With 5/5 dual-resistant isolates sensitive to Raja 42, it provides a benchmark for potency in high-value, multidrug-resistant screening panels [1].

Polymicrobial Infection and Gut Microbiome Research

Raja 42's broad-spectrum activity against both Gram-positive and Gram-negative bacteria makes it particularly suitable for studies involving complex microbial communities [1]. Unlike fidaxomicin, which is narrow-spectrum and Gram-positive focused, Raja 42 can be employed in in vitro models of polymicrobial infections or to assess broader impacts on the gut microbiota, offering a more comprehensive tool for microbiome research [1][2].

Chemical Biology and Structure-Activity Relationship (SAR) Studies

As a novel isatin–benzothiazole hybrid with a gamma-lactam core, Raja 42 represents a distinct chemical scaffold not found in conventional anti-CDI agents [1]. Medicinal chemistry teams can use Raja 42 as a starting point for SAR campaigns aimed at optimizing potency, pharmacokinetics, or reducing off-target effects, leveraging its validated activity against resistant C. difficile strains [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Raja 42

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.